
FAPI-4
概要
説明
線維芽細胞活性化タンパク質阻害剤4(FAPI-4)は、線維芽細胞活性化タンパク質(FAP)を標的とする放射性標識分子です。FAPは、線維芽細胞の増殖が顕著な腫瘍間質および炎症組織にしばしば存在します。 This compoundは、腫瘍イメージングのための有望な陽電子放出断層撮影(PET)トレーサーであり、さまざまな癌および炎症性疾患の診断における可能性を示しています .
準備方法
合成ルートと反応条件
[68Ga]Ga-FAPI-4の調製のための凍結乾燥キットの製剤には、FAPI-4の合成が含まれます。このプロセスにより、ジェネレーターまたはサイクロトロンで生成された68GaCl3を使用することで、高い放射化学的収率が保証されます。 This compoundの濃度、緩衝液含有量、保存条件、および保存期間などの実験パラメータは、95%を超える放射化学的収率を確保するために最適化されています . 凍結乾燥this compoundキットには、this compoundリガンドが50 µg含まれており、約1.11 GBqの68GaCl3で標識すると、常に95%を超える放射化学的収率で[68Ga]Ga-FAPI-4が得られます .
工業生産方法
This compoundの工業生産には、自動合成モジュールを使用し、一貫性のある高品質な生産が確保されます。 このプロセスには、固相抽出(SPE)による精製と、放射化学的純度を95%以上に維持するための品質管理対策が含まれます .
化学反応の分析
Radiolabeling with [18F]AlF-NOTA Complex
FAPI-04 is radiolabeled using a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator for aluminum fluoride ([18F]AlF) coordination. Key steps include:
-
Trapping [18F]fluoride on a QMA cartridge, followed by elution with saline and acetonitrile.
-
Complexation with aluminum chloride (AlCl3) in acetate buffer (pH 4.0) at 130°C for 8 minutes.
-
Purification via C18 cartridge and sterile filtration.
Parameter | Value |
---|---|
Radiochemical yield | 26.4 ± 1.5% (decay-corrected) |
Radiochemical purity | >99% (post-synthesis) |
Specific activity | 49.41 ± 3.19 GBq/μmol |
Log P (lipophilicity) | 3.766 |
Stability (6 h) | >98% purity retained |
Stereochemical Stability
Unlike other FAPI variants (e.g., [18F]AlF-NOTA-Octreotide), FAPI-04 does not undergo isomerization during synthesis. Radio-HPLC confirmed a single radioactive peak at 12 min, with no stereoisomers detected .
Click Chemistry for 18F-Labeling
An alternative labeling strategy uses copper-catalyzed azide-alkyne cycloaddition :
-
Precursor : Alkyne-bearing FAPI-04 derivative.
-
Reagent : 18F-PEG3-azide.
-
Reaction : Performed in PBS (pH 7.4) with Cu(I) catalyst at 60°C for 15 min.
Metric | Value |
---|---|
Radiochemical yield | 6%–15% |
Specific activity | 30–200 GBq/μmol |
Total synthesis time | 90–110 min |
Comparative Binding Affinity
FAPI-04’s binding affinity to FAP was benchmarked against derivatives (e.g., FAPI-21, -46) using radioligand competition assays :
Compound | IC50 (nM) | Tumor-to-Blood Ratio | Tumor Retention (24 h) |
---|---|---|---|
FAPI-04 | 6.8 | 1.96 | 58.02% AUC |
FAPI-21 | 4.2 | 2.30 | 92.59% AUC |
FAPI-46 | 3.5 | 2.19 | 84.4% AUC |
FAPI-04 showed moderate affinity but superior tumor retention compared to early derivatives like FAPI-02 .
Stability and Lipophilicity
-
In vitro stability : >98% radiochemical purity after 6 h in formulation buffer .
-
Octanol-water partition : Log P = 3.766, indicating high lipophilicity conducive to tumor uptake .
-
Serum stability : No significant decomposition after 4 h incubation in fetal bovine serum .
Synthetic Modifications
Efforts to improve FAPI-04’s pharmacokinetics led to derivatives like FAPI-46 , synthesized via:
-
Palladium-catalyzed coupling of tert-butyl 6-bromoquinoline-4-carboxylate with PEG linkers.
-
Theranostic labeling with 177Lu or 68Ga for enhanced tumor retention .
Key Challenges
-
Defluorination : Minimal in vivo defluorination observed in murine models .
-
Chelator choice : NOTA provides faster radiolabeling than DOTA but requires precise pH control .
FAPI-04’s chemical reactions emphasize efficient radiolabeling, stereochemical stability, and tunable lipophilicity, making it a versatile scaffold for FAP-targeted imaging. Ongoing research focuses on optimizing derivatives for higher tumor-to-background ratios and theranostic applications.
科学的研究の応用
FAPI-4は、次のような幅広い科学研究における応用があります。
癌の診断とイメージング: this compoundは、腫瘍におけるFAP発現の非侵襲的検出と定量化のためのPETトレーサーとして使用されます。
炎症性疾患の診断:
心臓血管イメージング: 最近の研究では、心臓血管疾患における炎症や組織リモデリングを評価するための心臓血管イメージングにおけるthis compoundの使用が検討されています.
作用機序
FAPI-4は、腫瘍間質および炎症組織で過剰発現している線維芽細胞活性化タンパク質を標的とすることで効果を発揮します。this compoundのFAPへの結合により、PETイメージングを使用してFAP発現細胞を可視化することができます。 FAPは、ジペプチジルペプチダーゼ4ファミリーのタンパク質であり、細胞外マトリックスの構造タンパク質を切断するエンドペプチダーゼ活性を持ち、腫瘍微小環境を変化させます . このメカニズムは、細胞浸潤と転移形成を促進します .
類似化合物との比較
類似化合物
FAPI-2: FAPI-4と同様の結合特性を持つ別の線維芽細胞活性化タンパク質阻害剤.
FAPI-34: 腫瘍への取り込みと保持が向上したFAPIの誘導体.
FAPI-46: This compoundと比較して腫瘍/正常臓器比が向上した化合物.
This compoundの独自性
This compoundは、FAPを過剰発現している腫瘍への迅速な内部移行と、非標的組織からの迅速な洗い出しにより、ユニークです . この特性により、this compoundは、高コントラストの腫瘍イメージングに効果的なPETトレーサーとなります。
生物活性
Fibroblast Activation Protein Inhibitor (FAPI) tracers, particularly 68Ga-FAPI-04, have emerged as significant tools in the field of oncological imaging and therapy. This article delves into the biological activity of FAPI-4, focusing on its imaging capabilities, clinical applications, and implications for treatment response.
Overview of this compound
This compound is a radiotracer that targets fibroblast activation protein (FAP), which is overexpressed in various cancers and fibrotic diseases. Unlike traditional PET imaging agents like 18F-FDG, which primarily target glucose metabolism, this compound provides insights into the tumor microenvironment by highlighting areas of fibrosis and inflammation associated with tumors.
Biological Activity and Mechanisms
FAP is a serine protease that plays a crucial role in tumor progression by promoting tumor-associated fibroblast activity, which contributes to the remodeling of the extracellular matrix. This activity is particularly relevant in:
- Tumor Microenvironment : FAP expression is significantly elevated in various malignancies, including pancreatic, colorectal, and gastric cancers. Studies have shown that higher FAP expression correlates with worse prognoses and aggressive tumor characteristics .
- Fibrosis and Inflammation : Beyond oncology, this compound has shown utility in imaging conditions characterized by fibrosis, such as rheumatoid arthritis and pulmonary fibrosis. Elevated uptake of 68Ga-FAPI-04 has been observed in inflamed joints and fibrotic lung tissues .
Imaging Performance
This compound has demonstrated superior performance compared to traditional PET agents:
Study | Cancer Type | SUVmax (this compound) | SUVmax (FDG) | Significance |
---|---|---|---|---|
Zhao et al. | Nasopharyngeal carcinoma | 16.18 | 10.11 | |
Wang et al. | Pancreatic cancer | Higher detection rate | Lower detection rate | Enhanced sensitivity |
Gu et al. | Head and neck cancer | SUVmax 14.6 ± 4.4 | Not reported | High avidity observed |
These findings indicate that this compound not only improves detection rates but also enhances the characterization of tumors compared to FDG-PET.
Case Studies
- Pancreatic Ductal Adenocarcinoma (PDAC) :
-
Rheumatoid Arthritis :
- In a longitudinal study assessing treatment response in rheumatoid arthritis patients, responders exhibited significantly higher uptake levels of FAPI compared to non-responders at three months post-treatment (CDAI response criteria) . This suggests that this compound may serve as a biomarker for monitoring therapeutic efficacy.
- Breast Cancer :
Clinical Implications
The clinical applications of this compound extend beyond mere imaging:
- Theranostic Applications : The potential for using FAPI as both a diagnostic and therapeutic agent is being explored, particularly in combination with therapies targeting the tumor microenvironment.
- Predictive Biomarker : High expression levels of FAP may predict responses to immunotherapy, particularly immune checkpoint inhibitors . This could lead to more personalized treatment strategies based on individual tumor biology.
特性
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54F2N10O10/c41-40(42)21-29(22-43)52(28-40)34(53)23-45-39(61)31-4-5-44-33-3-2-30(20-32(31)33)62-19-1-6-46-15-17-51(18-16-46)35(54)24-47-7-9-48(25-36(55)56)11-13-50(27-38(59)60)14-12-49(10-8-47)26-37(57)58/h2-5,20,29H,1,6-19,21,23-28H2,(H,45,61)(H,55,56)(H,57,58)(H,59,60)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWDAESAANBIGG-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CCN(CC5)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H54F2N10O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2374782-02-0 | |
Record name | DOTA-fapi-04 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2374782020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOTA-FAPI-04 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7X5DKW7N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DOTA-FAPI-04 exhibits high binding affinity and specificity for Fibroblast Activation Protein (FAP), an enzyme overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This selective targeting makes it valuable for both imaging and potentially targeted therapy. [, , , ]
A: While precise binding mechanisms require further investigation, research suggests that the quinoline-based structure of DOTA-FAPI-04 plays a crucial role in its interaction with the active site of FAP. This binding may lead to the inhibition of FAP's enzymatic activity. [, ]
A: Binding of DOTA-FAPI-04 to FAP allows for visualization of FAP-expressing cells, such as CAFs, using PET/CT imaging. This enables clinicians and researchers to better assess tumor staging, potential recurrence, and treatment response. [, , , ] Further research is underway to explore the therapeutic potential of DOTA-FAPI-04 in inhibiting FAP activity and its influence on tumor progression.
ANone: The molecular formula of DOTA-FAPI-04 is C42H54F2N10O9. Its molecular weight is 880.94 g/mol.
A: While the provided research doesn't delve into detailed spectroscopic analysis, it does confirm the successful synthesis and radiolabeling of DOTA-FAPI-04 with isotopes like 68Ga, 64Cu, and 177Lu for PET imaging and potential therapeutic applications. [, ]
A: Studies show that radiolabeled DOTA-FAPI-04, particularly when labeled with 68Ga and 177Lu, exhibits high stability in physiological solutions like phosphate-buffered saline and fetal bovine serum. [] This stability is crucial for its reliable use in imaging and potential therapeutic applications.
A: DOTA-FAPI-04 is primarily investigated as an inhibitor of FAP, not a catalyst. Its value lies in its ability to bind to and potentially inhibit FAP activity, not catalyze other reactions. [, ]
A: While the provided research doesn't detail specific computational studies, it alludes to the design and development of DOTA-FAPI-04 based on the principles of structure-activity relationships. This suggests the use of computational chemistry and modeling in optimizing its properties. [] Further research in this area could provide valuable insights into its binding mechanism, pharmacokinetic profile, and potential for optimization.
A: Research highlights the development of FAPI tetramers, indicating that structural modifications can significantly impact the compound's pharmacokinetic properties. Specifically, tetramers demonstrate higher tumor uptake and longer tumor retention compared to dimers or monomers. [] This suggests that further structural optimization could lead to even more effective imaging agents and potential therapeutics.
A: While the provided research does not delve into specific formulation details, it confirms the successful radiolabeling of DOTA-FAPI-04 with different isotopes. This suggests the existence of suitable formulations for radiopharmaceutical applications. [, ] Further research could focus on optimizing these formulations to improve stability, solubility, and ultimately, bioavailability for enhanced imaging and therapeutic efficacy.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。